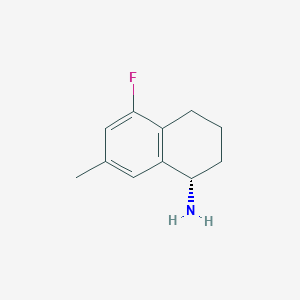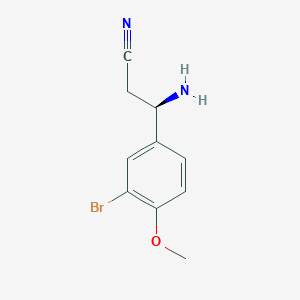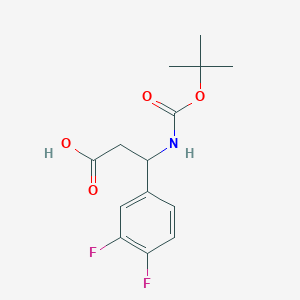
Levofloxacin impurity 19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levofloxacin impurity 19 is a byproduct formed during the synthesis and storage of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Levofloxacin impurity 19 involves the reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide. This process yields a high-purity levofloxacin impurity through washing column chromatography. The impurity is then heated with acetic anhydride in formic acid to obtain this compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the controlled synthesis of levofloxacin and monitoring for the formation of impurities. The impurities are then isolated and purified using techniques like column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Levofloxacin impurity 19 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the impurity into other reduced forms.
Substitution: The impurity can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the impurity.
Applications De Recherche Scientifique
Levofloxacin impurity 19 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the quality and purity of levofloxacin.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Investigated for its impact on the efficacy and safety of levofloxacin as a pharmaceutical product.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mécanisme D'action
The mechanism of action of Levofloxacin impurity 19 is not well-documented. it is likely to interact with similar molecular targets as levofloxacin, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the impurity may exert antibacterial effects, although its potency and efficacy may differ from the parent compound .
Propriétés
Formule moléculaire |
C13H10FNO5 |
|---|---|
Poids moléculaire |
279.22 g/mol |
Nom IUPAC |
(2S)-7-fluoro-6-hydroxy-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C13H10FNO5/c1-5-4-20-12-9-6(2-8(14)11(12)17)10(16)7(13(18)19)3-15(5)9/h2-3,5,17H,4H2,1H3,(H,18,19)/t5-/m0/s1 |
Clé InChI |
FJZGVIJPEBDOBR-YFKPBYRVSA-N |
SMILES isomérique |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |
SMILES canonique |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)

![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
